Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 361369-87-1
VCID: VC8268419
InChI: InChI=1S/C12H15NO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11H,2-4,13H2,1H3
SMILES: COC(=O)C1=CC2=C(C=C1)C(CCC2)N
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

CAS No.: 361369-87-1

Cat. No.: VC8268419

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate - 361369-87-1

Specification

CAS No. 361369-87-1
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Standard InChI InChI=1S/C12H15NO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11H,2-4,13H2,1H3
Standard InChI Key PBMWFDPFLABNFP-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(CCC2)N
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C(CCC2)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s backbone consists of a tetrahydronaphthalene system, a bicyclic structure with two fused cyclohexene rings. The partial saturation (positions 5–8) introduces conformational flexibility compared to fully aromatic naphthalene derivatives. Critical functional groups include:

  • Methyl ester at position 2: Enhances solubility in organic solvents and serves as a handle for hydrolysis or transesterification reactions.

  • Amino group at position 5: Provides a site for electrophilic substitution, salt formation (e.g., hydrochloride derivatives), and hydrogen bonding .

The stereochemistry at position 5 remains unspecified in most literature, though computational modeling suggests that axial vs. equatorial amine orientation could significantly influence receptor binding in biological systems .

Molecular Properties

Key physicochemical parameters are summarized below:

PropertyMethyl 5-Amino DerivativeHydrochloride Salt
Molecular FormulaC₁₂H₁₅NO₂C₁₂H₁₆ClNO₂
Molecular Weight (g/mol)205.25241.72
IUPAC Namemethyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylatemethyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
SMILESCOC(=O)C1=CC2=C(C=C1)C(CCC2)NCOC(=O)C1=CC2=C(C=C1)C(CCC2)N.Cl
InChIKeyPBMWFDPFLABNFP-UHFFFAOYSA-NCPQFWZZGZGQXLF-UHFFFAOYSA-N

The hydrochloride salt exhibits increased aqueous solubility due to ionic character, making it preferable for in vitro biological assays. Quantum mechanical calculations predict a dipole moment of 3.8 Debye for the free base, favoring interactions with polar solvents.

Synthesis and Purification Strategies

Multi-Step Synthetic Routes

The synthesis typically begins with tetralone or tetralin precursors. A representative pathway involves:

  • Friedel-Crafts Acylation: Introduction of the carboxylate group at position 2 using acetyl chloride and AlCl₃.

  • Reductive Amination: Conversion of a ketone intermediate at position 5 to the amine using ammonium acetate and sodium cyanoborohydride .

  • Esterification: Methanol-mediated esterification of the carboxylic acid under acidic conditions.

For the hydrochloride salt, the final step involves treating the free base with hydrochloric acid in anhydrous ether.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing reactions at positions 1 and 2 during acylation require careful temperature control (maintained at –15°C).

  • Racemization: The chiral center at position 5 may racemize during prolonged reaction times, necessitating low-temperature amination .

Purification employs silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures. Continuous flow reactors have been proposed to improve yield scalability.

Chemical Reactivity and Derivative Formation

Amino Group Reactivity

The primary amine participates in:

  • Schiff Base Formation: Reacts with aldehydes/ketones to form imines, useful for constructing heterocyclic frameworks .

  • Acylation: Acetyl chloride derivatives show enhanced blood-brain barrier penetration in opioid receptor studies .

  • Salt Formation: Hydrochloride salts improve crystallinity for X-ray diffraction analysis.

Ester Hydrolysis and Functionalization

The methyl ester undergoes:

  • Saponification: Yields the carboxylic acid under basic conditions (NaOH, H₂O/EtOH).

  • Transesterification: Swaps the methyl group for bulkier alcohols (e.g., tert-butanol) to modulate steric effects.

Applications in Medicinal Chemistry

Intermediate for Analgesic Development

The compound serves as a precursor to:

  • Peptidomimetics: Replacement of proline residues in enkephalin analogs .

  • Bivalent Ligands: Conjugation via the amine group to create dimeric opioid agonists .

Prodrug Design

Ester hydrolysis in vivo generates the carboxylic acid, enabling:

  • pH-Dependent Release: Enhanced absorption in the small intestine (pH 6.8).

  • Targeted Delivery: Conjugation with tumor-homing peptides via the amine group.

Comparison with Structural Analogs

CompoundKey Structural DifferenceBioactivity Advantage
6-(Aminomethyl) DerivativeAminomethyl at position 6Increased blood-brain barrier penetration
5-Hydroxy AnalogHydroxyl instead of amineImproved aqueous solubility
Fully Aromatic Naphthalene DerivativeNo ring saturationEnhanced DNA intercalation

The 5-amino substitution uniquely balances solubility and receptor binding, outperforming hydroxylated analogs in preliminary ADMET studies .

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